molecular formula C11H12N2O3 B5560724 ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate

ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate

Cat. No.: B5560724
M. Wt: 220.22 g/mol
InChI Key: IJGALUGRGGOVDY-XYOKQWHBSA-N
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Description

Ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate is an organic compound with a complex structure that includes a benzylidenehydrazinyl group and an oxoacetate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate typically involves the condensation of ethyl oxoacetate with benzylidenehydrazine. The reaction is usually carried out in the presence of a suitable catalyst under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzylidenehydrazinyl group may play a key role in binding to these targets, while the oxoacetate ester may influence the compound’s reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetate: A simpler ester with different chemical properties.

    Benzylidenehydrazine: Shares the benzylidenehydrazinyl group but lacks the ester functionality.

    Oxoacetate derivatives: Compounds with similar ester groups but different substituents.

Uniqueness

Ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.

Properties

IUPAC Name

ethyl 2-[(2E)-2-benzylidenehydrazinyl]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-2-16-11(15)10(14)13-12-8-9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,13,14)/b12-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGALUGRGGOVDY-XYOKQWHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NN=CC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(=O)N/N=C/C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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